molecular formula C9H9F4NO B14859553 3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine

3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine

Cat. No.: B14859553
M. Wt: 223.17 g/mol
InChI Key: JCIIKKYHKGVDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine is an organic compound that belongs to the class of fluorinated amines. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine typically involves the reaction of 3-fluorophenol with 3,3,3-trifluoropropylamine under specific conditions. One common method includes:

    Reaction of 3-fluorophenol with 3,3,3-trifluoropropylamine: This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms may be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-(4-fluoro-phenoxy)-propylamine
  • 3,3,3-Trifluoro-2-(2-fluoro-phenoxy)-propylamine
  • 3,3,3-Trifluoro-2-(3-chloro-phenoxy)-propylamine

Uniqueness

3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

3,3,3-trifluoro-2-(3-fluorophenoxy)propan-1-amine

InChI

InChI=1S/C9H9F4NO/c10-6-2-1-3-7(4-6)15-8(5-14)9(11,12)13/h1-4,8H,5,14H2

InChI Key

JCIIKKYHKGVDQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC(CN)C(F)(F)F

Origin of Product

United States

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